
Dioctadecyl malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctadecyl malate is an organic compound with the molecular formula C_39H_76O_4. It is an ester derived from malic acid and octadecanol. This compound is known for its use in various industrial applications, particularly in the formulation of cosmetics and personal care products due to its emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioctadecyl malate can be synthesized through the esterification of malic acid with octadecanol. The reaction typically involves heating malic acid and octadecanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The mixture is then heated, and water is continuously removed to ensure the reaction proceeds efficiently. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dioctadecyl malate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Malic acid and octadecanol in the presence of an acid catalyst.
Hydrolysis: this compound can be hydrolyzed back to malic acid and octadecanol using a base such as sodium hydroxide or an acid like hydrochloric acid.
Oxidation: Under strong oxidizing conditions, this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Malic acid and octadecanol.
Oxidation: Various oxidized derivatives depending on the conditions and reagents used.
Aplicaciones Científicas De Investigación
Dioctadecyl malate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in topical formulations due to its emollient properties.
Industry: Widely used in the formulation of cosmetics, lotions, and creams for its skin-conditioning effects.
Mecanismo De Acción
The primary mechanism of action of dioctadecyl malate in topical applications is its ability to act as an emollient. It forms a barrier on the skin’s surface, reducing water loss and providing a moisturizing effect. At the molecular level, this compound interacts with the lipid bilayers of the skin, enhancing its barrier function and improving skin hydration.
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl malate: Similar in structure but with shorter alkyl chains.
Diethyl malate: Another ester of malic acid with even shorter alkyl chains.
Dimethyl malate: The simplest ester of malic acid.
Uniqueness
Dioctadecyl malate is unique due to its long alkyl chains, which provide superior emollient properties compared to its shorter-chain counterparts. This makes it particularly effective in cosmetic formulations where long-lasting moisturization is desired.
Propiedades
Número CAS |
94109-53-2 |
|---|---|
Fórmula molecular |
C40H78O5 |
Peso molecular |
639.0 g/mol |
Nombre IUPAC |
dioctadecyl 2-hydroxybutanedioate |
InChI |
InChI=1S/C40H78O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-39(42)37-38(41)40(43)45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38,41H,3-37H2,1-2H3 |
Clave InChI |
PNSDHQDPDMOPCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



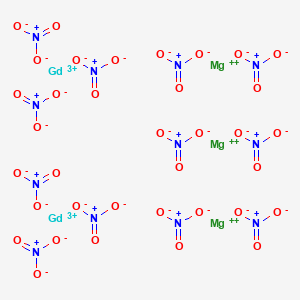
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

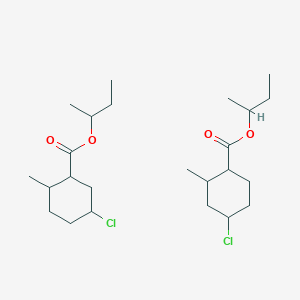
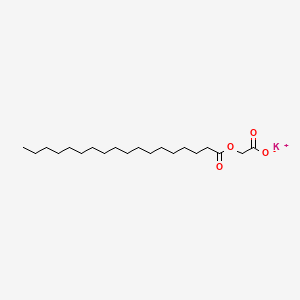
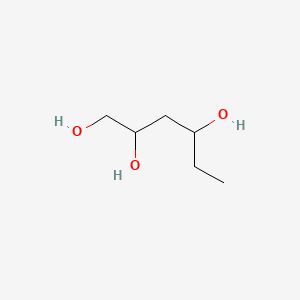

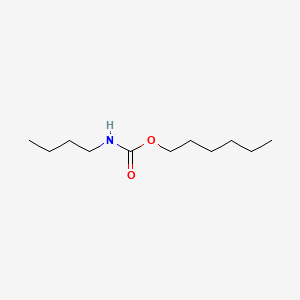
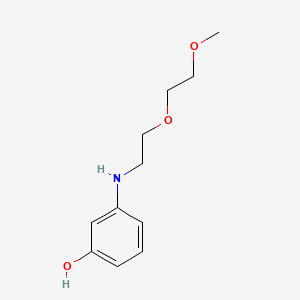
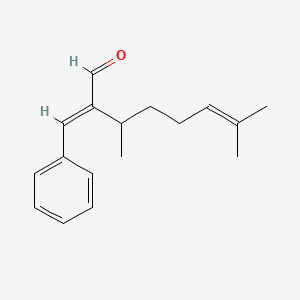
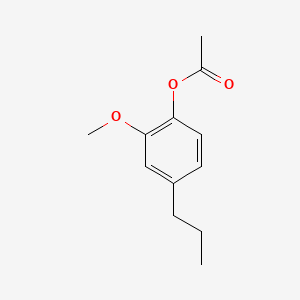
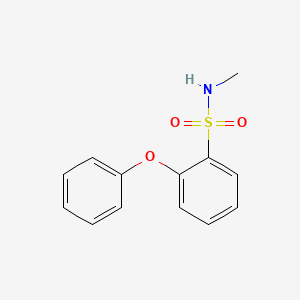
![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
